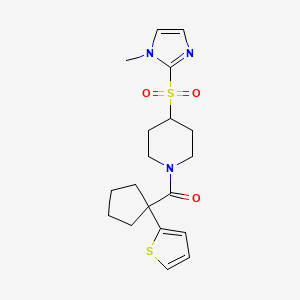

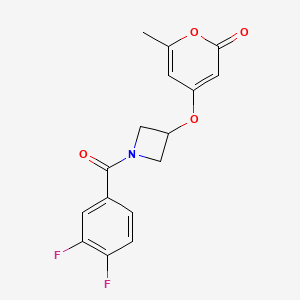

4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. The related compounds discussed in the provided papers include a series of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment, which have been synthesized and tested for binding at human dopamine D4 and D2 receptor subtypes . Another related compound is N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, which was synthesized from 4-chlorobenzenamine and characterized by NMR and MS . These compounds are of interest due to their selective affinity for certain receptor subtypes, which could have implications for the development of pharmaceutical agents.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound with high affinity for the dopamine D4 receptor, was part of a series that was synthesized and tested for receptor binding . Another compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, was synthesized through a five-step process starting from 4-chlorobenzenamine, with specific reaction conditions optimized for yield . These syntheses typically require careful control of reaction conditions and purification steps to achieve the desired product with high purity and yield.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of an aryl group (such as a 4-chlorophenyl moiety), a piperazine ring, and a carboxamide group. The specific substituents and their positions on the core structure play a crucial role in determining the binding affinity and selectivity for receptor subtypes. For example, the presence of a methoxybenzamide fragment in the compound with high D4 receptor affinity suggests that this functional group is important for receptor interaction . The structural characterization of these compounds is typically performed using techniques such as NMR and MS, which provide detailed information about the molecular framework and substituents .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are likely to include amide bond formation, aromatic substitution, and heterocycle formation. The synthesis of the triazole compound, for example, involves the reaction between a triazole ester and ethylenediamine under specific conditions to yield the final product . The reactions must be carefully monitored and optimized to ensure the correct regiochemistry and to minimize the formation of by-products.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of polar functional groups like carboxamide can affect the solubility in various solvents, which is important for their application in biological assays. The stability of these compounds under physiological conditions is also crucial for their potential use as pharmaceutical agents. The high yield of the triazole compound synthesis suggests that it has favorable stability and can be produced efficiently . The selective binding affinity of the benzamide compound indicates that its chemical properties allow for specific interactions with the D4 receptor .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Research has focused on the synthesis of new carboxylic acid amides and their derivatives, highlighting methodologies that could be relevant for compounds with structural similarities to the query compound. The synthesis involves reactions with N-methylpiperazine fragments, leading to potential antileukemic agents, which underscores the importance of such chemical structures in the development of new therapeutics (Koroleva et al., 2011).

Anticancer and Anti-inflammatory Applications

- Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research demonstrates the therapeutic potential of novel synthetic compounds in treating cancer and inflammation (Rahmouni et al., 2016).

Antimicrobial Activity

- The synthesis of various heterocyclic compounds derived from related structures has been explored for their potential antimicrobial activities. Such studies are crucial for discovering new antimicrobial agents amid rising antibiotic resistance (Taha & El-Badry, 2010).

Enzyme Inhibition for Drug Discovery

- Research into the synthesis of novel compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide investigates their lipase and α-glucosidase inhibition. Such studies highlight the role of synthetic chemistry in identifying new leads for drug development, particularly for metabolic disorders (Bekircan et al., 2015).

Eigenschaften

IUPAC Name |

4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-N-ethylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN7O/c1-2-17-15(24)22-9-7-21(8-10-22)11-14-18-19-20-23(14)13-5-3-12(16)4-6-13/h3-6H,2,7-11H2,1H3,(H,17,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBLAKXBIKWJTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2526484.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2526489.png)

![2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2526492.png)

![Methyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2526495.png)

![4-tert-butyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2526501.png)

![3-(Chloromethyl)-2-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2526502.png)

![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2526504.png)